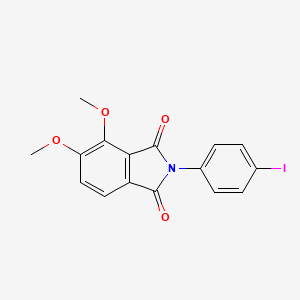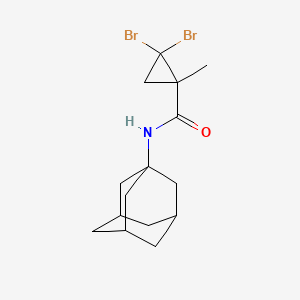![molecular formula C9H7ClN4O2 B6063076 4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)
4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol is a chemical compound with potential applications in scientific research. This compound is also known as CBTD and has been synthesized using various methods. CBTD has been found to have a mechanism of action that makes it useful in scientific research applications.
作用機序
CBTD inhibits the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides. DHODH catalyzes the fourth step in the biosynthesis of pyrimidine nucleotides, which is the conversion of dihydroorotate to orotate. CBTD binds to the active site of DHODH and prevents the conversion of dihydroorotate to orotate. This inhibition disrupts the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CBTD has been found to have antitumor and antimicrobial activity. It has also been found to induce apoptosis (programmed cell death) in cancer cells. CBTD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CBTD has also been found to inhibit the growth of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
CBTD has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme. CBTD is also stable and can be stored for long periods of time. However, CBTD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. CBTD is also sensitive to light and can degrade over time if not stored properly.
将来の方向性
For research on CBTD include the development of more efficient synthesis methods, the optimization of CBTD derivatives for increased potency and selectivity, and the investigation of CBTD's mechanism of action in more detail. Additionally, the potential use of CBTD in combination with other drugs for synergistic effects should be explored. Overall, CBTD shows promise as a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
合成法
CBTD can be synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzaldehyde with 4-amino-4H-1,2,4-triazole-3,5-diol in the presence of a catalyst. This reaction results in the formation of CBTD as a yellow crystalline solid. The purity of CBTD can be enhanced by recrystallization or column chromatography.
科学的研究の応用
CBTD has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleotides. This inhibition can lead to the disruption of DNA replication and cell division. CBTD has also been found to have antitumor and antimicrobial activity. These properties make CBTD a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
特性
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-3-1-6(2-4-7)5-11-14-8(15)12-13-9(14)16/h1-5H,(H,12,15)(H,13,16)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGLQWFVDTQLA-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=O)NNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=O)NNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)

![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)

![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B6063059.png)
![N-(3-chloro-4-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6063063.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)